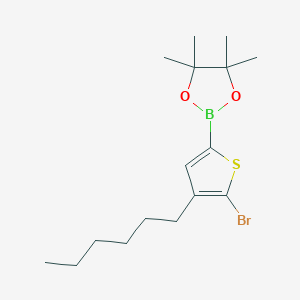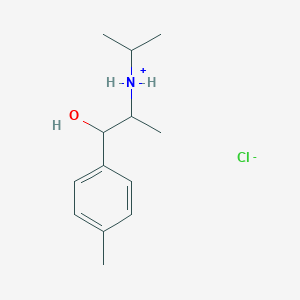![molecular formula C27H34N2O5 B12092147 2-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid ethyl ester](/img/structure/B12092147.png)
2-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid ethyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features multiple functional groups, including ester, amide, and aromatic rings, which contribute to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Introduction of the Propionyl Group: The propionyl group can be introduced through acylation reactions using propionyl chloride in the presence of a base like pyridine.
Amidation: The amide linkage is formed by reacting the propionylated isoquinoline with an appropriate amine, such as 1-ethoxycarbonyl-3-phenyl-propylamine.
Esterification: The final esterification step involves the reaction of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the ethyl ester group, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the amide or ester groups, converting them to amines or alcohols, respectively, using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, where nucleophiles like amines or alcohols replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), alcohols (ROH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amides, esters
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can serve as an intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it a valuable building block in synthetic chemistry.
Biology
The compound’s structure suggests potential biological activity, particularly in binding to specific receptors or enzymes. It could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their therapeutic potential. The presence of the isoquinoline core is notable, as many isoquinoline derivatives exhibit significant biological activities.
Industry
In the materials science industry, this compound could be used in the development of novel polymers or as a precursor for advanced materials with specific properties.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The isoquinoline core could facilitate binding to DNA or proteins, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline Derivatives: Compounds like berberine and papaverine, which also contain the isoquinoline core, are known for their biological activities.
Amide-Containing Compounds: Molecules such as lidocaine and procainamide, which contain amide linkages, are used in medicinal chemistry for their therapeutic effects.
Uniqueness
What sets 2-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid ethyl ester apart is its combination of functional groups, which allows for a wide range of chemical modifications and potential applications. The presence of both ester and amide groups, along with the isoquinoline core, provides a unique scaffold for developing new compounds with diverse biological and chemical properties.
Eigenschaften
IUPAC Name |
ethyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5/c1-4-33-26(31)23(16-15-20-11-7-6-8-12-20)28-19(3)25(30)29-18-22-14-10-9-13-21(22)17-24(29)27(32)34-5-2/h6-14,19,23-24,28H,4-5,15-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKDCOUMTGAAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2CN1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methoxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12092073.png)
![1-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12092077.png)
![tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B12092084.png)

![4-[(5-chloro-4-methoxy-2-pyridinyl)amino]-4-oxoButanoic acid](/img/structure/B12092092.png)

![1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride](/img/structure/B12092109.png)





methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092157.png)
